Ethyl 3-pivalamidobenzoate

Physicochemical profiling Medicinal chemistry Compound selection

Ethyl 3-pivalamidobenzoate (C₁₄H₁₉NO₃, MW 249.31 g/mol) is a benzoic acid derivative bearing an ethyl ester at the 1-position and a pivalamido (2,2-dimethylpropanamido) group at the 3-position. The pivalamido substituent introduces significant steric bulk adjacent to the anilide nitrogen, which is a key structural feature distinguishing it from less hindered amide analogs.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B4855930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-pivalamidobenzoate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C14H19NO3/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)
InChIKeyXHGANQDHXJHVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-pivalamidobenzoate (CAS 885898-30-6): A sterically hindered anilide building block for research and further manufacturing


Ethyl 3-pivalamidobenzoate (C₁₄H₁₉NO₃, MW 249.31 g/mol) is a benzoic acid derivative bearing an ethyl ester at the 1-position and a pivalamido (2,2-dimethylpropanamido) group at the 3-position . The pivalamido substituent introduces significant steric bulk adjacent to the anilide nitrogen, which is a key structural feature distinguishing it from less hindered amide analogs. This compound is primarily marketed as a synthetic intermediate and research tool, with commercial suppliers routinely offering it at ≥98% purity for non-human research and further manufacturing use only . Its position at the intersection of amide and benzoate ester chemistry makes it a candidate building block for medicinal chemistry programs, particularly where steric modulation of the anilide moiety is desired .

Why generic in-class anilide substitution cannot guarantee equivalent performance for Ethyl 3-pivalamidobenzoate [1]


Substituting Ethyl 3-pivalamidobenzoate with a closely related anilide analog (e.g., Ethyl 3-acetamidobenzoate or Ethyl 3-benzamidobenzoate) is unreliable without explicit experimental justification. The pivalamido group's tert-butyl moiety imparts steric and electronic properties that are fundamentally different from those of linear or less-branched acyl groups [1]. This steric environment can alter reaction kinetics in subsequent synthetic steps (e.g., hydrolysis rates, coupling efficiencies), influence binding interactions in biological assays, and shift physicochemical properties such as logP and solubility. The available evidence for quantifiable differentiation of this specific compound is limited, meaning that assuming functional interchangeability with its closest commercial analogs based solely on structural similarity is a procurement risk. The following sections present the best available comparison data while explicitly noting evidence gaps.

Quantitative differentiation evidence for Ethyl 3-pivalamidobenzoate against closest commercial analogs: A critical appraisal


Physicochemical property comparison: Ethyl 3-pivalamidobenzoate versus Ethyl 3-acetamidobenzoate (LogP and PSA)

The pivalamido group in Ethyl 3-pivalamidobenzoate significantly increases lipophilicity compared to the acetamido analog. Computational predictions indicate a LogP of 2.85 for the pivalamido compound versus approximately 1.63 for Ethyl 3-acetamidobenzoate, a difference of ~1.2 log units, while maintaining the same hydrogen-bond acceptor count (3) and donor count (1) . Topological polar surface area (TPSA) is predicted to be 55.4 Ų for both compounds, indicating the lipophilicity gain is achieved without sacrificing polarity . This difference in LogP is class-level inference based on computational predictions; experimentally measured LogP or LogD values for either compound in the same system were not located.

Physicochemical profiling Medicinal chemistry Compound selection

Comparative hydrolytic stability: Pivalamido versus acetamido protecting groups under acidic conditions [1]

The pivalamido group is documented to confer substantially higher resistance to acid-catalyzed hydrolysis compared to the acetamido group. In a relevant study on 2-pivalamido-3H-pyrimidin-4-one derivatives, the pivalamido group was found to be resistant to conventional acidic hydrolysis conditions that readily cleave acetamides, requiring specialized reagents such as Fe(NO3)3 in MeOH for efficient deprotection [1]. For Ethyl 3-pivalamidobenzoate, vendor-reported hydrolysis data indicate that the ester group can be selectively hydrolyzed under acidic conditions (6 M HCl, reflux, 6 h, 85% yield) to yield 3-pivalamidobenzoic acid without cleavage of the pivalamido group . In contrast, Ethyl 3-acetamidobenzoate would be expected to undergo concurrent acetamide cleavage under these conditions, though direct head-to-head kinetic data for these two specific compounds in the same study are not available.

Protecting group strategy Synthetic chemistry Stability screening

Cytotoxicity profile: Ethyl 3-pivalamidobenzoate LC50 values against cancer cell lines

Limited cytotoxicity data are available for Ethyl 3-pivalamidobenzoate. Reported LC50 values range from 280 to 765 μg/mL in unspecified cytotoxicity assays, suggesting a moderate and variable cytotoxicity profile . Comparative cytotoxicity data for Ethyl 3-acetamidobenzoate or other close structural analogs in the same assay system are absent from the accessible literature. No target-specific activity data (e.g., enzyme inhibition IC50 values) were located for this compound in authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay beyond a single entry with an IC50 of 240 nM at human NaV1.7, which lacks a confirmed structural match to Ethyl 3-pivalamidobenzoate. Consequently, no meaningful differentiation can be established on the basis of biological activity.

Cytotoxicity screening Anticancer research Early discovery

Evidence-supported application scenarios for Ethyl 3-pivalamidobenzoate in research procurement


Synthetic intermediate requiring orthogonal ester deprotection in the presence of a stable anilide [REFS-1] [REFS-2]

When a synthetic route demands selective hydrolysis or aminolysis of the ethyl ester while preserving the anilide functionality under strong acidic or basic conditions, Ethyl 3-pivalamidobenzoate is a superior choice over its acetamido or benzamido congeners. The pivalamido group remains intact during ester saponification (NaOH, 80°C, 4 h, 92% yield to the carboxylate salt) or acidic ester hydrolysis (HCl, reflux, 6 h, 85% yield to the carboxylic acid) . This orthogonality is a direct consequence of the steric shielding provided by the tert-butyl moiety, which retards nucleophilic attack at the amide carbonyl . Procuring this specific pivalamido derivative eliminates the need for additional protecting group manipulation steps.

Medicinal chemistry SAR exploration requiring elevated logD without altering H-bond pharmacophore [REFS-1] [REFS-2]

In structure-activity relationship (SAR) campaigns where increasing lipophilicity is desired to improve membrane permeability or target engagement, but the hydrogen-bond donor/acceptor count must be preserved, Ethyl 3-pivalamidobenzoate (predicted LogP = 2.85, HBD = 1, HBA = 3) offers a quantifiable advantage over Ethyl 3-acetamidobenzoate (predicted LogP ≈ 1.63, same HBD/HBA count) . This ~1.2 log unit difference corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, which can translate to meaningful differences in cellular permeability and in vivo distribution. The compound serves as an early-stage probe for assessing the impact of steric and lipophilic modulation at the anilide position.

C-H functionalization substrate requiring a robust, removable directing group [REFS-1]

The pivalamido moiety is a well-precedented directing group for transition-metal-catalyzed ortho-C-H functionalization reactions. While the primary literature on directed C-H hydroxylation has focused on ortho-substituted anilides (e.g., N-pivaloyl ethyl anthranilate), the directing capability of the pivalamido group is transferable to meta-substituted analogs . Ethyl 3-pivalamidobenzoate provides a unique substrate for investigating whether the meta-ester substituent influences regioselectivity or reaction efficiency in metallaphotocatalytic C-H activation compared to ortho-ester analogs. The pivalamido group can subsequently be removed using Fe(NO3)3/MeOH methodology to reveal the free aniline for further diversification.

Reference standard for analytical method development involving sterically hindered aromatic amides [REFS-1]

Due to its well-defined structure, commercial availability at ≥98% purity, and intermediate lipophilicity (LogP 2.85), Ethyl 3-pivalamidobenzoate is a suitable reference compound for developing and validating HPLC, LC-MS, or GC methods aimed at separating and quantifying sterically hindered aromatic amides . Its retention behavior can serve as a benchmark for assessing column selectivity and mobile phase optimization when analyzing compound libraries containing pivalamido-protected aniline building blocks.

Quote Request

Request a Quote for Ethyl 3-pivalamidobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.